molecular formula C28H42O2S B6317548 4,46,6-di-tert-butyl-2,2-thiobisphenol CAS No. 3293-91-2

4,46,6-di-tert-butyl-2,2-thiobisphenol

Cat. No.: B6317548
CAS No.: 3293-91-2
M. Wt: 442.7 g/mol
InChI Key: ANJHKVLUGKEZJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol can be synthesized through the reaction of 2,4-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction typically involves the following steps:

  • Dissolving 2,4-di-tert-butylphenol in an appropriate solvent such as acetonitrile.
  • Adding sulfur dichloride dropwise to the solution while maintaining the temperature between 0-5°C.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Isolating the product by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets industry standards .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is unique due to the presence of both sulfur and tert-butyl groups, which contribute to its high antioxidant activity and stability. The sulfur atom enhances the stabilization of phenoxyl radicals, making it more effective than similar compounds without sulfur .

Properties

IUPAC Name

2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2S/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJHKVLUGKEZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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